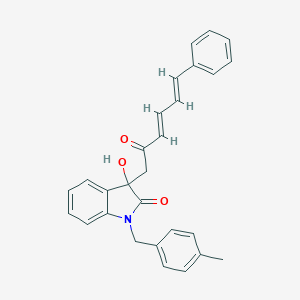
N-(4-butylphenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-fluorobenzamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-proliferative, and anti-tumor effects.
Mechanism of Action
N-(4-butylphenyl)-4-fluorobenzamide is a potent inhibitor of JAK2, which is a key component of the JAK/STAT signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival. By inhibiting JAK2, N-(4-butylphenyl)-4-fluorobenzamide blocks the downstream activation of STAT proteins, which leads to the inhibition of cell proliferation and the induction of apoptosis. Additionally, N-(4-butylphenyl)-4-fluorobenzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer, N-(4-butylphenyl)-4-fluorobenzamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammatory diseases, N-(4-butylphenyl)-4-fluorobenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune diseases, N-(4-butylphenyl)-4-fluorobenzamide has been shown to suppress the immune response by inhibiting the activation of immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-butylphenyl)-4-fluorobenzamide is its potency and specificity for JAK2. This makes it an ideal tool for studying the JAK/STAT signaling pathway and its role in various diseases. Additionally, N-(4-butylphenyl)-4-fluorobenzamide has been well-characterized, and its synthesis method is well-established. However, one of the limitations of N-(4-butylphenyl)-4-fluorobenzamide is its potential toxicity, which may limit its therapeutic applications.
Future Directions
There are several future directions for the study of N-(4-butylphenyl)-4-fluorobenzamide. One direction is to develop more potent and selective JAK2 inhibitors that have fewer side effects. Another direction is to study the potential therapeutic applications of N-(4-butylphenyl)-4-fluorobenzamide in other diseases such as neurodegenerative diseases and metabolic disorders. Additionally, the use of N-(4-butylphenyl)-4-fluorobenzamide in combination with other drugs may enhance its therapeutic efficacy and reduce its toxicity. Overall, N-(4-butylphenyl)-4-fluorobenzamide has great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with 4-butylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-butylphenyl)-4-fluorobenzamide. This synthesis method has been well-established and is widely used in the scientific community.
Scientific Research Applications
N-(4-butylphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory diseases, and autoimmune diseases. In cancer, N-(4-butylphenyl)-4-fluorobenzamide has been shown to inhibit the proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In inflammatory diseases, N-(4-butylphenyl)-4-fluorobenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune diseases, N-(4-butylphenyl)-4-fluorobenzamide has been shown to suppress the immune response by inhibiting the activation of immune cells.
properties
Product Name |
N-(4-butylphenyl)-4-fluorobenzamide |
|---|---|
Molecular Formula |
C17H18FNO |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4H2,1H3,(H,19,20) |
InChI Key |
MPJUMEGEQUFUAT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)